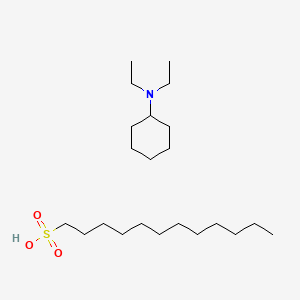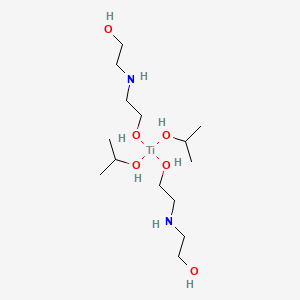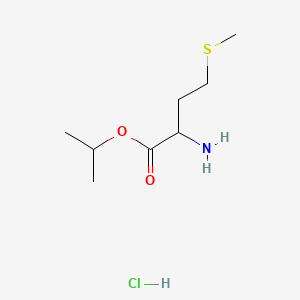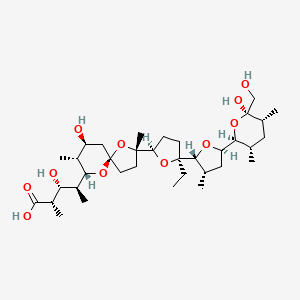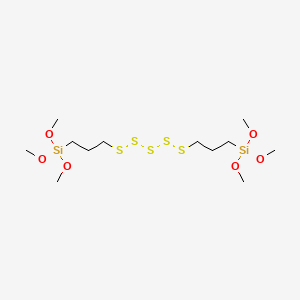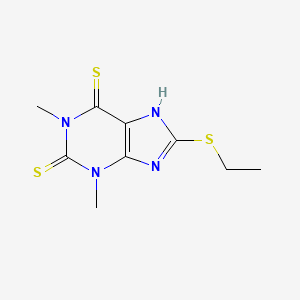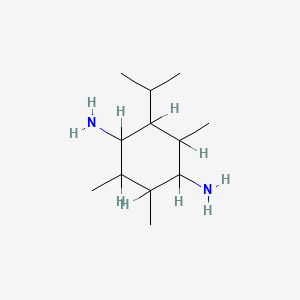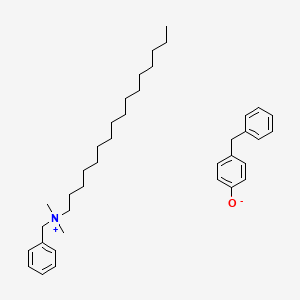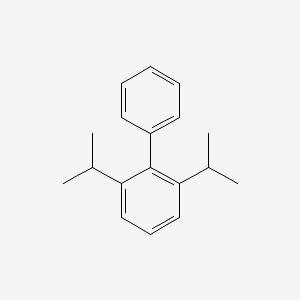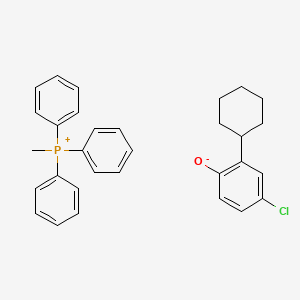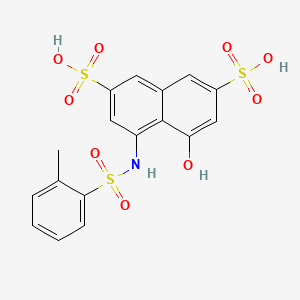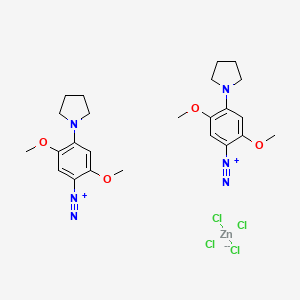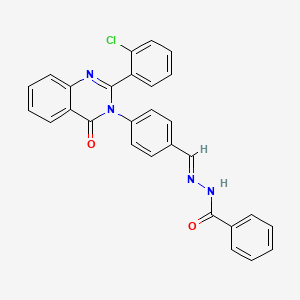
Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a benzoic acid moiety linked to a quinazolinone structure through a phenylmethylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized with a chlorophenyl group. The final step involves the condensation of the functionalized quinazolinone with benzoic acid hydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties .
科学的研究の応用
Benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
- Indole derivatives with quinazolinone moieties
Uniqueness
What sets benzoic acid, ((4-(2-(2-chlorophenyl)-4-oxo-3(4H)-quinazolinyl)phenyl)methylene)hydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its potential for targeted interactions in biological systems, making it a valuable compound for research and development .
特性
CAS番号 |
132785-09-2 |
|---|---|
分子式 |
C28H19ClN4O2 |
分子量 |
478.9 g/mol |
IUPAC名 |
N-[(E)-[4-[2-(2-chlorophenyl)-4-oxoquinazolin-3-yl]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C28H19ClN4O2/c29-24-12-6-4-10-22(24)26-31-25-13-7-5-11-23(25)28(35)33(26)21-16-14-19(15-17-21)18-30-32-27(34)20-8-2-1-3-9-20/h1-18H,(H,32,34)/b30-18+ |
InChIキー |
LIABSFGCZACZDP-UXHLAJHPSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


